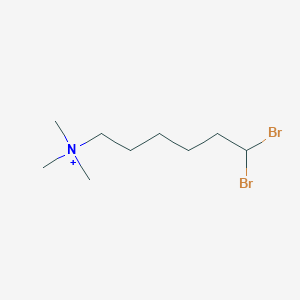
6,6-Dibromohexyl(trimethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dibromohexyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C9H21Br2N. This compound is known for its unique structure, which includes a hexyl chain substituted with two bromine atoms and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,6-Dibromohexyl(trimethyl)azanium can be synthesized through a series of chemical reactions involving the alkylation of hexyl bromide with trimethylamine. The general synthetic route involves the following steps:
Starting Materials: 1,6-Dibromohexane and trimethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: 1,6-Dibromohexane is reacted with an excess of trimethylamine to form this compound bromide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of 1,6-Dibromohexane and trimethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to ensure complete conversion.
Purification: Using techniques such as distillation, crystallization, and filtration to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dibromohexyl(trimethyl)azanium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and sodium thiolate in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-hydroxyhexyl(trimethyl)azanium, 6-cyanohexyl(trimethyl)azanium, or 6-thiohexyl(trimethyl)azanium.
Elimination Products: Alkenes such as 6-hexene.
Oxidation Products: Oxidized derivatives like 6,6-dihydroxyhexyl(trimethyl)azanium.
Wissenschaftliche Forschungsanwendungen
6,6-Dibromohexyl(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving membrane transport and ion channel modulation.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of 6,6-Dibromohexyl(trimethyl)azanium involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can modulate ion channels and transporters, affecting cellular ion homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromohexane: A precursor in the synthesis of 6,6-Dibromohexyl(trimethyl)azanium, used in similar applications.
1-Bromo-6-(trimethylammonium)hexyl Bromide: A closely related compound with similar chemical properties and applications.
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound used in surfactants and disinfectants
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H20Br2N+ |
|---|---|
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
6,6-dibromohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20Br2N/c1-12(2,3)8-6-4-5-7-9(10)11/h9H,4-8H2,1-3H3/q+1 |
InChI-Schlüssel |
AYOQQGVOUMVTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCC(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
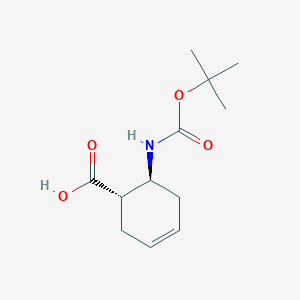
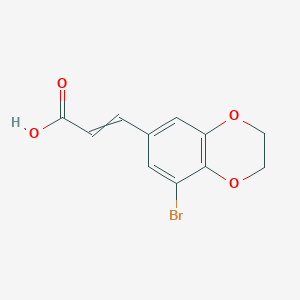
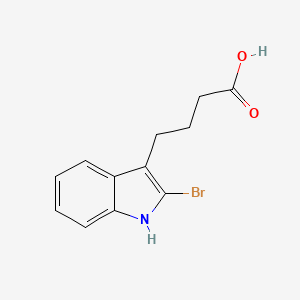
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
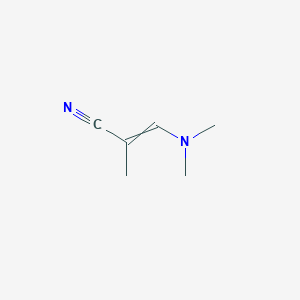
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)

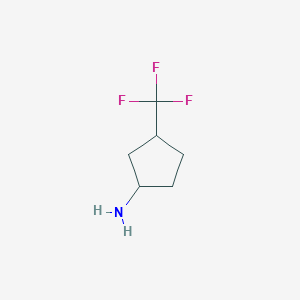

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
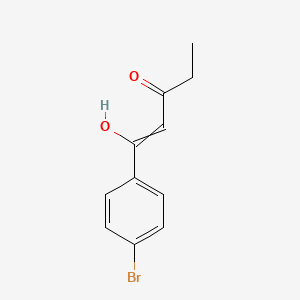
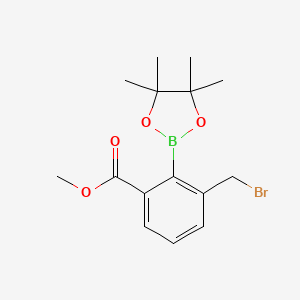
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)
